2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide
CAS No.:
Cat. No.: VC17429844
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17NO3 |
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Molecular Weight | 283.32 g/mol |
IUPAC Name | 2-(2-formyl-4-methylphenoxy)-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C17H17NO3/c1-12-3-6-15(7-4-12)18-17(20)11-21-16-8-5-13(2)9-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Standard InChI Key | UHVXUWFMUPGOGN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C=O |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Features
The IUPAC name 2-(2-formyl-4-methylphenoxy)-N-(4-methylphenyl)acetamide reflects its biphenyl ether structure. The core consists of a phenoxy group substituted at the 2-position with a formyl moiety (-CHO) and at the 4-position with a methyl group (-CH). This phenoxy unit is linked via an acetamide bridge to a p-tolyl group (4-methylphenyl) . The compound’s crystallinity and solubility profile remain undocumented, though its purity is reported as 95% in commercial samples .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous structures synthesized via Claisen-Schmidt condensation exhibit distinct IR absorptions for amide C=O (1683 cm), aromatic C-H (3030 cm), and formyl groups (1714 cm) . -NMR of related derivatives shows signals for methyl groups at δ 2.33 ppm, acetamide -CH- at δ 4.8 ppm, and formyl protons at δ 10.0 ppm .
Synthetic Methodologies and Reaction Pathways
Claisen-Schmidt Condensation
The compound is hypothesized to form via a Claisen-Schmidt reaction between 2,4-thiazolidinedione precursors and formyl-substituted phenoxyacetamides . A representative synthesis involves:
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Base-Catalyzed Condensation: Stirring 2,4-thiazolidinedione with sodium acetate in glacial acetic acid.
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Nucleophilic Attack: Addition of 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide to the reaction mixture.
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Product Isolation: Recrystallization from dimethylformamide (DMF) and ethanol yields the target compound .
Table 1: Key Reaction Parameters for Analogous Syntheses
Parameter | Value |
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Solvent | Glacial acetic acid |
Catalyst | Sodium acetate |
Temperature | 60–70°C |
Reaction Time | 4–6 hours |
Yield | 65–75% |
Hazard Category | GHS Code | Signal Word |
---|---|---|
Skin Irritation | H315 | Warning |
Eye Irritation | H319 | Warning |
Respiratory Irritation | H335 | Warning |
First Aid Measures:
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Skin Contact: Flush with water for 15 minutes; seek medical aid .
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Inhalation: Move to fresh air; administer oxygen if needed .
Future Research Directions
Pharmacokinetic Studies
Future work should address oral bioavailability and metabolic stability. Structural modifications, such as fluorination at the para-position, could enhance blood-brain barrier penetration for neurodegenerative applications.
Toxicological Profiling
Chronic toxicity studies in rodent models are critical to evaluating hepatotoxicity risks, a known limitation of thiazolidinediones .
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